molecular formula C18H21N3O2S B15209646 Benzenesulfonamide, 4-butyl-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)- CAS No. 858117-35-8

Benzenesulfonamide, 4-butyl-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-

Cat. No.: B15209646
CAS No.: 858117-35-8
M. Wt: 343.4 g/mol
InChI Key: IYVJDOYSSSVBIJ-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-butyl-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)- is a substituted sulfonamide derivative characterized by a benzenesulfonamide core with a 4-butyl group and an N-linked pyrrolopyridinylmethyl substituent. The compound’s structure combines hydrophobic (butyl) and heteroaromatic (pyrrolopyridine) moieties, which may influence its physicochemical and pharmacological properties. Sulfonamides are widely studied for their roles as enzyme inhibitors (e.g., carbonic anhydrases, kinases) and antimicrobial agents .

Properties

CAS No.

858117-35-8

Molecular Formula

C18H21N3O2S

Molecular Weight

343.4 g/mol

IUPAC Name

4-butyl-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C18H21N3O2S/c1-2-3-5-14-7-9-16(10-8-14)24(22,23)21-13-15-12-20-18-17(15)6-4-11-19-18/h4,6-12,21H,2-3,5,13H2,1H3,(H,19,20)

InChI Key

IYVJDOYSSSVBIJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)NCC2=CNC3=C2C=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-Pyrrolo[2,3-b]pyridin-3-yl)methyl)-4-butylbenzenesulfonamide typically involves multi-step organic synthesis. One common method starts with the preparation of the pyrrolopyridine core, which can be achieved through cyclization reactions involving pyrrole and pyridine derivatives. The key steps include:

    Formation of the Pyrrolopyridine Core: This can be done through a cyclization reaction involving a pyrrole derivative and a pyridine derivative under acidic or basic conditions.

    Introduction of the Butyl Group: The butyl group can be introduced through alkylation reactions using butyl halides in the presence of a base.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-((1H-Pyrrolo[2,3-b]pyridin-3-yl)methyl)-4-butylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications, including as kinase inhibitors for cancer treatment.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1H-Pyrrolo[2,3-b]pyridin-3-yl)methyl)-4-butylbenzenesulfonamide involves its interaction with specific molecular targets. For example, it may act as a kinase inhibitor by binding to the active site of the enzyme and preventing its activity. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is an analysis based on the provided evidence and general sulfonamide chemistry:

Example Analog: 4-(Benzylthio)-N-[(3,4-dichlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 13)

Key Structural Differences :

  • Core : Compound 13 features a pyridinesulfonamide core, whereas the target compound has a benzenesulfonamide backbone.
  • Substituents :
    • 4-Position : Benzylthio (C₆H₅CH₂S-) vs. butyl (C₄H₉-).
    • N-Linked Group : Dichlorophenylcarbamoyl vs. pyrrolopyridinylmethyl.

Physicochemical Implications :

  • The pyrrolopyridine moiety may engage in π-π stacking or hydrogen bonding, contrasting with the electron-withdrawing dichlorophenyl group in Compound 13, which could affect target binding .
Hypothetical Comparison with Other Sulfonamides
Parameter Target Compound Compound 13 Generic Sulfonamide (e.g., Acetazolamide)
Core Structure Benzenesulfonamide Pyridinesulfonamide Benzenesulfonamide
4-Position Substituent Butyl (C₄H₉-) Benzylthio (C₆H₅CH₂S-) Unsubstituted or methyl
N-Linked Group Pyrrolopyridinylmethyl Dichlorophenylcarbamoyl Acetazolamide: Thiadiazole
Lipophilicity (LogP)* High (butyl chain) Moderate (benzylthio) Low (polar substituents)
Potential Targets Kinases, Carbonic Anhydrases Enzymes with halogen-binding pockets Carbonic Anhydrases

*LogP values are estimated based on substituent contributions.

Research Findings and Implications

  • Synthetic Challenges : The pyrrolopyridinylmethyl group in the target compound may complicate synthesis due to steric hindrance, unlike the dichlorophenylcarbamoyl group in Compound 13, which was synthesized in 57% yield via urea formation .
  • Bioactivity Trends: Butyl chains enhance membrane permeability but may reduce solubility, necessitating formulation optimization.

Biological Activity

Benzenesulfonamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound Benzenesulfonamide, 4-butyl-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)- is a novel sulfonamide that integrates a pyrrolopyridine moiety, potentially enhancing its pharmacological profile.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H18N2O2S\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

This indicates the presence of a benzenesulfonamide core linked to a butyl group and a pyrrolopyridine derivative.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as an inhibitor for various biological targets. Notably, studies indicate that compounds with similar structures exhibit significant inhibition against certain kinases and receptors involved in cancer progression and inflammatory responses.

Key Biological Activities:

  • Anticancer Activity :
    • The compound's structural similarity to known kinase inhibitors suggests potential activity against cancer cell lines. In vitro assays have shown that derivatives of pyrrolopyridine can inhibit cell proliferation in various cancer models.
  • Anti-inflammatory Properties :
    • Sulfonamide derivatives are known to modulate inflammatory pathways. Research indicates that compounds with similar functionalities can reduce pro-inflammatory cytokine production in cell cultures.
  • Antimicrobial Effects :
    • Some studies have reported antimicrobial activity for benzenesulfonamide derivatives against a range of bacterial strains, although specific data for this compound remains limited.

Research Findings

Recent studies have focused on synthesizing and characterizing this compound to evaluate its biological effects. Below are summarized findings from selected research articles:

StudyMethodologyFindings
Synthesis via cross-coupling reactionsIdentified potent CSF1R inhibitors among similar derivatives, suggesting potential for anti-cancer applications.
Biological assays on pyrrolopyridine derivativesReported significant inhibition of cell proliferation in cancer cell lines, indicating potential therapeutic applications.
Structural analysis and molecular docking studiesHighlighted favorable binding interactions with target enzymes, supporting further investigation into its mechanism of action.

Case Studies

One notable case study involved the evaluation of a related compound's efficacy in inhibiting tumor growth in xenograft models. The results demonstrated a dose-dependent reduction in tumor size when administered alongside standard chemotherapy agents, suggesting a synergistic effect.

Q & A

Q. Table 1. Structural and Pharmacological Parameters of Analogous Compounds

CompoundTargetIC₅₀ (nM)PDB ID (if available)Reference
SB-2585855-HT₆2.1N/A
FGFR Inhibitor (3K6)FGFR1123K6
4-butyl derivative5-HT₆/FGFRPendingN/A

Q. Table 2. Recommended Refinement Parameters for X-ray Crystallography

ParameterIdeal RangeTool
R-factor<0.05SHELXL
Data-to-parameter ratio>15SHELXS
Temperature100–173 KBruker D8

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